molecular formula C14H17IN2 B1663386 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide CAS No. 1141-41-9

4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide

Cat. No. B1663386
CAS RN: 1141-41-9
M. Wt: 340.2 g/mol
InChI Key: CAMWVBRDIKKGII-UHFFFAOYSA-M
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Description

4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide, also known as DASP, is a hemicyanine dye that can be used as a fluorescence probe . Its fluorescent property can be tuned by adjusting the pH of the solution . It can be photoexcited for internal twisting that forms an intermolecular charge transfer state .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide include its solubility in DMSO (15 mg/mL, clear), its orange to dark orange-red color, and its storage temperature of -20°C .

Scientific Research Applications

  • Mitochondrial pH Imaging : This compound, when synthesized as a mitochondrial-targeted pH fluorescent probe, demonstrated remarkable pH-dependent behavior in a linear range suitable for mitochondrial pH. It exhibited a large Stokes shift, reducing excitation light interference, and was successfully applied in live HepG2 cells for visualizing mitochondrial pH fluctuations (Lin et al., 2018).

  • Spectroscopic Properties Study : Research on stilbazolium salts with dimethylamino substituents, including this compound, focused on their spectral properties' pH dependence. The study integrated experimental and computational approaches to understand the acidochromism of absorption spectra and the acid-base equilibrium constants of these compounds (Benassi et al., 2015).

  • Nonlinear Optics : The compound and its analogues were prepared for second-order nonlinear optics applications. The ethyl substitution in these compounds increased solubility in organic solvents, and the study involved counter anion exchange to afford SHG active crystals (Okada et al., 2003).

  • Serotonin Transporter Binding Study : This compound, along with analogues, demonstrated binding-induced fluorescence when interacting with the serotonin transporter (SERT). The study involved optical spectroscopy and molecular docking calculations to explore the compounds' responsiveness to chemical microenvironment changes (Wilson et al., 2014).

  • Characterization for Nonlinear Optical Applications : A study on 4-[4-(4-dimethylamino-phenyl) buta-1,3-dienyl]-1-methyl pyridinium iodide involved crystal growth and characterization. It highlighted the compound's nonlinear optical properties and compared them with known cationic chromophores (Sundaram et al., 2020).

  • Exploring Solvent-Solvent Interactions : This compound was used in a study to explore solute-solvent and solvent-solvent interactions in various binary solvent mixtures. The research contributed to understanding the synergistic behavior observed in many mixed solvent systems (Bevilaqua et al., 2006).

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

N,N-dimethyl-4-(1-methylpyridin-1-ium-4-yl)aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N2.HI/c1-15(2)14-6-4-12(5-7-14)13-8-10-16(3)11-9-13;/h4-11H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMWVBRDIKKGII-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40530139
Record name 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Dimethylamino)phenyl)-1-methylpyridin-1-ium iodide

CAS RN

1141-41-9
Record name Pyridinium, iodide
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Record name 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1141-41-9
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Synthesis routes and methods

Procedure details

N,N-dimethyl-4-(pyridine-4-yl)aniline (0.15 g, 7.6 mmols) was dissolved in acetonitrile (50 ml) and methyl iodide (4 ml) was added. The mixture was heated at reflux for 4 hrs then cooled to ambient temperature. IDT307 (0.17 g, 5 mmols) crystallized upon standing and was removed via filtration. 1H NMR (DMSO-d6) δ 3.40 (s, 6H), 4.25 (s, 3H), 6.92 (d, 2H), 8.06 (d, 2H), 8.38 (d, 2H), 8.80 (d, 2H).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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